4-benzhydryloxy-1-methylpiperidine,8-chloro-1,3-dimethyl-7H-purine-2,6-dione
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Overview
Description
Piprinhydrinate is a compound composed of diphenylpyraline and 8-chlorotheophylline. Diphenylpyraline is an antihistamine, while 8-chlorotheophylline is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine . Piprinhydrinate is primarily used for its antihistaminic properties and is often found in medications aimed at relieving symptoms of allergies and motion sickness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piprinhydrinate involves the combination of diphenylpyraline and 8-chlorotheophylline. Diphenylpyraline can be synthesized by reacting 1-methyl-4-hydroxypiperidine with benzhydryl chloride under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The product is then purified through recrystallization.
8-chlorotheophylline is synthesized by chlorinating theophylline, a process that involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination of the theophylline molecule.
Industrial Production Methods
Industrial production of piprinhydrinate follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Piprinhydrinate undergoes several types of chemical reactions, including:
Oxidation: Piprinhydrinate can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of piprinhydrinate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Piprinhydrinate can undergo nucleophilic substitution reactions, particularly at the chlorine atom in the 8-chlorotheophylline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piprinhydrinate has a wide range of applications in scientific research, including:
Mechanism of Action
Piprinhydrinate exerts its effects through the combined actions of diphenylpyraline and 8-chlorotheophylline. Diphenylpyraline acts as an antagonist at histamine H1 receptors, blocking the effects of histamine and thereby reducing symptoms such as itching, swelling, and redness . 8-chlorotheophylline, on the other hand, acts as a central nervous system stimulant, counteracting the sedative effects of diphenylpyraline and helping to maintain alertness .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Another antihistamine that is often combined with 8-chlorotheophylline to form dimenhydrinate, used for motion sickness.
Chlorpheniramine: A first-generation antihistamine with similar antihistaminic properties but without the stimulant component.
Hydroxyzine: An antihistamine with additional anxiolytic properties, used for treating anxiety and tension.
Uniqueness
Piprinhydrinate is unique in its combination of an antihistamine and a stimulant, providing both relief from allergic symptoms and counteracting drowsiness. This dual action makes it particularly useful in situations where alertness is required, such as during travel .
Properties
Molecular Formula |
C30H35ClN5O9+ |
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Molecular Weight |
645.1 g/mol |
IUPAC Name |
4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethylpurin-3-ium-2,6-dione;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C19H23NO.C7H6ClN4O2.C4H6O6/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;5-1(3(7)8)2(6)4(9)10/h2-11,18-19H,12-15H2,1H3;1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/q;+1; |
InChI Key |
NWHJCAJXWQLVOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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